molecular formula C10H13NO2 B1345177 2-(2,3-Dihydro-benzo[1,4]dioxin-2-YL)-ethylamine CAS No. 87086-36-0

2-(2,3-Dihydro-benzo[1,4]dioxin-2-YL)-ethylamine

Cat. No. B1345177
CAS RN: 87086-36-0
M. Wt: 179.22 g/mol
InChI Key: BIDRHBDWACXXJK-UHFFFAOYSA-N
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Description

The compound "2-(2,3-Dihydro-benzo[1,4]dioxin-2-YL)-ethylamine" is a chemical structure that is related to various substituted phenols and benzoxazine derivatives. Although the specific compound is not directly mentioned in the provided papers, the related structures and their properties can give insights into the behavior and characteristics of similar compounds.

Synthesis Analysis

The synthesis of related compounds involves the condensation of hexakis(methoxymethyl)melamine (HMMM) with substituted phenols, as seen in the synthesis of substituted 2,4,6-tris[3,4-dihydro-1,3-(2H)-benzoxazin-3-yl]-s-triazine derivatives . This process is catalyzed by dinonylnaphthalenedisulfonic acid (DNNDSA) and carried out in refluxing p-xylene. Such methods could potentially be adapted for the synthesis of "2-(2,3-Dihydro-benzo[1,4]dioxin-2-YL)-ethylamine" by choosing appropriate starting materials and catalysts.

Molecular Structure Analysis

The molecular structure of compounds similar to "2-(2,3-Dihydro-benzo[1,4]dioxin-2-YL)-ethylamine" has been studied using various spectroscopic techniques. For instance, the crystal and electronic structure of N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine was explored, revealing that the benzoxazole ring systems are almost planar . Such analysis is crucial for understanding the three-dimensional conformation and potential reactivity of the compound .

Chemical Reactions Analysis

The chemical reactions of related compounds include thermal cross-linking reactions, as suggested by differential scanning calorimetry (DSC) studies for benzoxazines made from 4-substituted phenols . This indicates that "2-(2,3-Dihydro-benzo[1,4]dioxin-2-YL)-ethylamine" might also undergo similar thermal reactions, which could be relevant for its applications in materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "2-(2,3-Dihydro-benzo[1,4]dioxin-2-YL)-ethylamine" have been characterized by various analytical techniques. For example, the crystal structure of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined by single-crystal X-ray crystallography, which is a powerful tool for elucidating the arrangement of atoms within a molecule . Additionally, spectroscopic properties such as infrared, 1H and 13C NMR, mass spectroscopy, and elemental analysis provide detailed information about the molecular composition and structure .

Scientific Research Applications

1. Rhodium (III)-Catalyzed [3 + 2] Spiroannulation

  • Application Summary: This research focuses on the synthesis of highly rigid spirolactones using Rhodium (III)-catalyzed [3 + 2]-spiroannulation of 2-aryl-1,4-benzoxazines with 4-hydroxy-2-alkynoates .
  • Methods of Application: The reaction proceeds through a cascade of C–H activation followed by C–H annulation and lactonization . In this approach, two C–C and C–O bonds are formed in a single step .
  • Results: The process has been developed for the synthesis of highly rigid spirolactones in good yields with high regioselectivity .

2. Synthesis and Therapeutic Potential of Imidazole Containing Compounds

  • Application Summary: Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures .
  • Methods of Application: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Results: There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

3. Anodic Oxidation of Hydroxytyrosol

  • Application Summary: The anodic oxidation of a natural antioxidative catechol, hydroxytyrosol, was developed in an acetonitrile/dimethylsulfoxide (or acetonitrile/water) solvent mixture .
  • Methods of Application: 2-Amino-2,3-dihydro-1,4-benzodioxane derivatives were obtained as two regioisomers in good to high overall yields (65–90%) and 1:3 ratios, through an inverse electron demand Diels–Alder (IEDDA) reaction between the electrogenerated o-quinone and tertiary enamines .
  • Results: The process resulted in the production of 2-Amino-2,3-dihydro-1,4-benzodioxane derivatives in good to high overall yields (65–90%) and 1:3 ratios .

4. Aerobic Bacterial Transformation and Biodegradation of Dioxins

  • Application Summary: This research focuses on the aerobic bacterial transformation and biodegradation of dioxins, a group of structurally related chemicals of dibenzofurans and dibenzo-p-dioxins .
  • Methods of Application: The bacterial aerobic degradation of these compounds is through two major catabolic routes: lateral and angular dioxygenation pathways .
  • Results: Information on the diversity of bacteria with aerobic dioxin degradation capability has accumulated over the years and efforts have been made to harness this fundamental knowledge to cleanup dioxin-polluted soils .

5. The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine

  • Application Summary: This research focuses on the formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone .

6. Synthesis, Antibacterial and Anticancer Activity of 1,2-Substituted 2,3-Dihydro Compounds

  • Application Summary: This research focuses on the synthesis of a series of new 1,2-substituted 2,3-dihydro compounds .
  • Methods of Application: The compounds were synthesized and characterized by IR and NMR (1H, 13C, and 31P) spectral analysis .
  • Results: The resulting compounds were studied for their antibacterial and antiproliferative activity .

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,8H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDRHBDWACXXJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301007333
Record name 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dihydro-benzo[1,4]dioxin-2-YL)-ethylamine

CAS RN

87086-36-0
Record name [2-(2,3-Dihydrobenzo[1,4]dioxin-2-yl)ethyl]amine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzodioxan-2-ethylamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethan-1-amine
Source EPA DSSTox
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Record name 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanamine
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Synthesis routes and methods I

Procedure details

The 2-cyanomethyl-(2,3 dihydrobenzo[1,4]dioxine) was dissolved in THF (50 mL) and 1M BH3 in THF (80 mL, 80 mmol) was added and the reaction mixture refluxed for 5 h, then stirred at ambient temperature for 16 h. With ice bath cooling, 2N HCl was added until pH=1.0 was achieved. The reaction mixture was then stirred for 1 h at room temperature and evaporated in vacuo to yield an oil. The oil was partitioned between 3N NaOH and diethyl ether, and the diethyl ether solution was washed with brine, dried (Na2SO4) and evaporated in vacuo to yield crude 2-(2,3 dihydrobenzo[1,4]dioxin-2-yl)ethylamine.
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Synthesis routes and methods II

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